PTC-209 hydrobromide

Ovarian cancer BMI-1 protein depletion Temporal pharmacodynamics

PTC-209 hydrobromide (CAS 1217022-63-3) irreversibly impairs cancer-initiating cells (CICs) with sustained growth inhibition persisting after drug withdrawal—a phenotype not uniformly replicated by PTC-028 or PTC-596. Optimized for colorectal CIC studies, HNSCC xenografts, and overcoming cisplatin resistance in HCC when co-formulated with cisplatin. Dual BMI-1/STAT3 pathway inhibition; DMSO-soluble (100 mg/mL). Specify hydrobromide salt form to ensure dosing accuracy: free base substitution alters solubility and experimental reproducibility. For preclinical BMI-1 research requiring durable CIC depletion, choose PTC-209 HBr.

Molecular Formula C17H14Br3N5OS
Molecular Weight 576.1 g/mol
Cat. No. B610327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTC-209 hydrobromide
SynonymsPTC-209;  PTC 209;  PTC209 Hydrobromide
Molecular FormulaC17H14Br3N5OS
Molecular Weight576.1 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br.Br
InChIInChI=1S/C17H13Br2N5OS.BrH/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19;/h3-8H,1-2H3,(H,22,23);1H
InChIKeyUOPFJYYKFDZXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PTC-209 Hydrobromide: Small-Molecule BMI-1 Inhibitor for Cancer Stem Cell Research and Oncology Drug Discovery


PTC-209 hydrobromide (CAS 1217022-63-3) is the hydrobromide salt form of PTC-209, a cell-permeable imidazopyrimidinyl-thiazolamine small molecule that functions as a selective inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), a core component of the polycomb repressive complex 1 (PRC1) [1]. BMI-1 is a critical epigenetic regulator of chromatin modification and a canonical self-renewal factor in both normal and cancer stem cells [2]. PTC-209 downregulates cellular BMI-1 protein expression and disrupts PRC1-mediated transcriptional repression, with reported IC50 values of 0.5 µM in HEK293T and HT1080 cell lines . The compound is distinguished within the BMI-1 inhibitor class by its demonstrated ability to produce irreversible impairment of cancer-initiating cells (CICs) in colorectal cancer models and its preclinical validation across multiple solid tumor indications including colorectal, lung, breast, and head and neck squamous cell carcinoma [3][4].

Why PTC-209 Hydrobromide Cannot Be Simply Substituted by Other BMI-1 Inhibitors or Free Base PTC-209


Substitution of PTC-209 hydrobromide with alternative BMI-1 inhibitors (e.g., PTC-028, PTC-596, QC6352) or with the free base form of PTC-209 carries substantial risk of altered experimental outcomes due to fundamental differences in mechanism of action, pharmacokinetic properties, and cellular response profiles. Within the BMI-1 inhibitor class, compounds diverge sharply in their molecular mechanisms: PTC-209 acts primarily by downregulating BMI-1 protein expression post-transcriptionally and irreversibly impairing CIC self-renewal [1], whereas PTC-028 operates via post-translational modification of BMI-1 leading to caspase-mediated apoptosis with distinct temporal depletion kinetics [2], and PTC-596 functions as a tubulin polymerization inhibitor with BMI-1 hyperphosphorylation effects [3]. Even substitution between salt forms (hydrobromide versus free base) impacts aqueous solubility and in vitro dosing accuracy, as the hydrobromide salt exhibits DMSO solubility of 100 mg/mL (173.58 mM) while remaining insoluble in water . Furthermore, the irreversible growth inhibition phenotype observed in colorectal CICs following PTC-209 exposure—which persists after compound withdrawal—is not uniformly replicated across other BMI-1 inhibitors, making experimental reproducibility contingent upon compound-specific selection [4].

PTC-209 Hydrobromide Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Direct Head-to-Head Comparison: PTC-209 versus PTC-028 Temporal BMI-1 Depletion Kinetics

In a direct head-to-head comparison in OV90 ovarian cancer cells, PTC-209 (200 nM) and PTC-028 (100 nM) exhibited markedly different temporal kinetics of BMI-1 protein depletion. PTC-028 achieved more rapid BMI-1 downregulation within 24 hours, whereas PTC-209 required longer exposure duration to achieve comparable BMI-1 suppression [1]. This kinetic distinction reflects fundamentally different mechanisms: PTC-209 acts by post-transcriptional downregulation of BMI-1 expression, while PTC-028 induces post-translational modification leading to BMI-1 degradation and caspase-mediated apoptosis [2].

Ovarian cancer BMI-1 protein depletion Temporal pharmacodynamics

Cross-Study Comparison: Irreversible versus Reversible Growth Inhibition in Colorectal Cancer-Initiating Cells

PTC-209 demonstrates a functional phenotype that distinguishes it from reversible BMI-1 inhibitors: treatment of primary human colorectal cancer-initiating cells (CICs) with PTC-209 led to sustained growth inhibition that persisted even after compound withdrawal, indicating irreversible impairment of CIC self-renewal capacity [1]. In contrast, the structurally distinct BMI-1 inhibitor QW24 exhibits reversible inhibition, with colorectal cancer cell colony formation recovering more readily upon compound removal [2]. In a 7-day colony formation assay across HCT116, HT29, and HCT8 colorectal cancer cells, QW24 demonstrated more potent short-term anti-proliferative activity than PTC-209 at equivalent concentrations (data presented as mean ± s.d. showing QW24 colony counts consistently lower than PTC-209 at matched doses) [3]. However, the irreversible impairment of CIC self-renewal conferred by PTC-209 translates to sustained tumor growth inhibition in vivo following treatment cessation—a property not uniformly observed with QW24 or other reversible BMI-1 inhibitors [4].

Colorectal cancer Cancer stem cells Irreversible growth inhibition

In Vivo Tumor Growth Inhibition: PTC-209 Demonstrates Quantified Xenograft Efficacy Across Multiple Indications

PTC-209 hydrobromide (60 mg/kg/day, subcutaneous administration) effectively inhibits BMI-1 production in tumor tissue and halts growth of pre-established tumors in mice bearing primary human colon cancer xenografts, including human colon cancer cell lines LIM1215 and HCT116 . In head and neck squamous cell carcinoma (HNSCC) xenograft models (Cal27 and FaDu cells), PTC-209 administration significantly reduced tumor growth via BMI-1 inhibition and impaired cell proliferation in vivo [1]. Additionally, in an in ovo tumor xenograft model using A549 lung cancer cells, PTC-209 treatment significantly decreased tumor growth [2]. The compound is well-tolerated in mice at the effective 60 mg/kg/day dose, with no reported effects on normal hematopoietic stem cells or primary human peripheral blood mononuclear cells . While other BMI-1 inhibitors such as PTC-028 and PTC-596 also demonstrate in vivo efficacy, PTC-209 remains the most extensively validated BMI-1 inhibitor for colorectal cancer xenograft models with published irreversible CIC impairment data [3].

Xenograft models Tumor growth inhibition In vivo pharmacology

Combination Therapy Potential: PTC-209 Enhances Cisplatin Efficacy in Resistant Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) models, PTC-209 combined with cisplatin demonstrates the capacity to overcome both acquired and intrinsic chemotherapy resistance. In vitro and in vivo results demonstrate that core/shell-PGCN@PTC-209 (nanoparticle-formulated PTC-209 combined with cisplatin) can comprehensively regulate glutathione (GSH) levels and cancer stem cell (CSC) populations, reversing intrinsic and acquired cisplatin resistance and enhancing cisplatin efficacy in treating liver cancer [1]. The combination achieved improved outcomes by addressing the primary causes of cisplatin resistance: reduced intracellular drug accumulation and altered DNA repair/apoptosis signaling [2]. This combination strategy targeting BMI-1 with PTC-209 represents a differentiated approach compared to PTC-596, which is being evaluated primarily in combination with standard chemoradiotherapy in medulloblastoma [3], and PTC-028, which has demonstrated single-agent activity comparable to cisplatin/paclitaxel in ovarian cancer models [4].

Chemotherapy resistance Combination therapy Hepatocellular carcinoma

Salt Form Selection: Hydrobromide Salt Provides Defined Solubility and Formulation Reproducibility

PTC-209 hydrobromide (CAS 1217022-63-3, molecular weight 576.10) offers quantifiable formulation advantages over the free base form (CAS 315704-66-6, molecular weight 495.35). The hydrobromide salt exhibits DMSO solubility of 100 mg/mL (173.58 mM) at 25°C, while remaining insoluble in water . This solubility profile is critical for reproducible in vitro dosing: DMSO stock solutions at 100 mg/mL enable accurate dilution into culture media while minimizing precipitation artifacts. The hydrobromide salt demonstrates lyophilized stability of 36 months at -20°C under desiccated storage conditions; in solution at -20°C, stability is maintained for 1 month before potency loss occurs [1]. Compared to the free base, the hydrobromide salt provides higher aqueous solubility potential (though still water-insoluble, it offers better handling characteristics for stock solution preparation) and defined counterion content that ensures batch-to-batch consistency in molar calculations .

Salt form Solubility Formulation development

Mechanism Differentiation: STAT3 Phosphorylation Inhibition as Off-Target or Parallel Pathway Modulation

Beyond direct BMI-1 inhibition, PTC-209 demonstrates concentration- and time-dependent inhibition of STAT3 phosphorylation across multiple cancer cell lines, including lung cancer (LNM35, A549), breast cancer (MDA-MB-231, T47D), and colon cancer (HT-29, HCT8/S11, HCT-116) [1]. Molecular mechanism analysis revealed that PTC-209 significantly inhibits STAT3 phosphorylation by decreasing gp130 expression as early as 30 minutes post-treatment [2]. This dual pathway modulation (BMI-1 downregulation plus STAT3 signaling inhibition) distinguishes PTC-209 from PTC-028, which acts primarily via caspase-mediated apoptosis without documented STAT3 pathway involvement [3], and from PTC-596, which targets tubulin polymerization in addition to BMI-1 [4]. The STAT3 inhibitory activity may contribute to PTC-209's broader efficacy spectrum across multiple solid tumor types and its synergy with standard cytotoxic agents including cisplatin and camptothecin [5].

STAT3 signaling Off-target effects Mechanism of action

Recommended Research and Preclinical Development Applications for PTC-209 Hydrobromide


Colorectal Cancer Stem Cell and Cancer-Initiating Cell Eradication Studies

PTC-209 hydrobromide is optimally deployed in studies investigating irreversible impairment of colorectal cancer-initiating cells (CICs). The compound's documented ability to produce sustained growth inhibition persisting after drug withdrawal [1] makes it the preferred BMI-1 inhibitor for experiments requiring durable CIC depletion rather than transient anti-proliferative effects. Primary human colorectal cancer xenograft models treated with PTC-209 (60 mg/kg/day s.c.) exhibit long-term tumor growth suppression with reduced CIC frequency [2]. Sphere formation assays and limiting dilution transplantation studies benefit from PTC-209's irreversible CIC impairment phenotype, which is not uniformly observed with QW24 or other reversible BMI-1 inhibitors [3].

Head and Neck Squamous Cell Carcinoma Preclinical Efficacy Evaluation

For HNSCC xenograft studies, PTC-209 has demonstrated significant tumor growth reduction in both Cal27 and FaDu cell-derived models via BMI-1 inhibition and impaired cell proliferation [4]. The compound reduces colony formation, tumorsphere formation, and ALDH1-positive subpopulation percentages in HNSCC cells [5]. Combination treatment with anti-PD1 immunotherapy and PTC-209 effectively inhibited metastatic tumor growth and prevented tumor relapse in preclinical HNSCC models [6]. Researchers evaluating BMI-1 as a therapeutic target in HNSCC should prioritize PTC-209 based on this disease-specific validation.

Platinum-Resistant Hepatocellular Carcinoma Combination Therapy Development

PTC-209 hydrobromide is uniquely positioned for combination studies aimed at overcoming cisplatin resistance in hepatocellular carcinoma. The compound, when co-formulated with cisplatin in core/shell nanocapsules, reverses both intrinsic and acquired cisplatin resistance mechanisms [7]. This combination regulates GSH levels and CSC populations to enhance cisplatin sensitivity in resistant HCC cells [8]. For research programs investigating BMI-1 inhibition as a chemosensitization strategy in platinum-refractory liver cancer, PTC-209 offers evidence-based rationale that other BMI-1 inhibitors (PTC-028, PTC-596) do not currently provide for this specific indication and combination context [9].

Dual BMI-1/STAT3 Pathway Inhibition in Broad-Spectrum Solid Tumor Models

PTC-209 is particularly suitable for studies requiring concurrent interrogation of BMI-1 epigenetic regulation and STAT3-driven oncogenic signaling. The compound's demonstrated inhibition of STAT3 phosphorylation via gp130 downregulation—occurring as early as 30 minutes post-treatment [10]—enables investigation of pathway crosstalk in lung (LNM35, A549), breast (MDA-MB-231, T47D), and colon (HT-29, HCT8/S11, HCT-116) cancer models [11]. This dual-modality mechanism distinguishes PTC-209 from other BMI-1 inhibitors lacking documented STAT3 effects [12] and supports its use in combination studies with standard cytotoxic agents including cisplatin and camptothecin [13].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTC-209 hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.